Cas no 79887-16-4 (1-Eth-1-ynyl-4-(pentyloxy)benzene)

1-Eth-1-ynyl-4-(pentyloxy)benzene 化学的及び物理的性質
名前と識別子
-
- 1-Eth-1-ynyl-4-(pentyloxy)benzene
- 4-n-Pentyloxyphenylacetylene
- 1-ETHYL-4-(PENTYLOXY)-BENZENE
- 4-Pentyloxyphenylacetylene
- 4-pentylphenylacetylene
- p-Ethynyl(pentyloxy)benzene
- 1-ethynyl-4-pentyloxybenzene
- 4-n-pentoxyphenylacetylene
- 4-n-Pentylphenylacetylene
- 4-n-pentyloxy-phenylacetylene
- J-504583
- 1-ethynyl-4-(pentyloxy)benzene;P-Ethynyl(pentyloxy)benzene
- SCHEMBL949228
- 4-pentoxyphenylacetylene
- A852240
- 79887-16-4
- FT-0607720
- (4-n-pentyloxyphenyl)acetylene
- 1-Ethynyl-4-(pentyloxy)benzene, AldrichCPR
- MKSWQHOPSDCVMS-UHFFFAOYSA-N
- 1-ethynyl-4-pentoxybenzene
- AKOS005146028
- DTXSID10379395
- AS-15643
- 1-ethynyl-4-(pentyloxy)benzene
- D95925
- MFCD00173877
- 1-Ethynyl-4-(pentyloxy)benzene (ACI)
- (4-Pentoxyphenyl)acetylene
- 1-Ethynyl-4-(n-pentyloxy)benzene
- 4-(n-Pentyloxy)phenylacetylene
- 4-(Pentyloxy)phenylacetylene
- DB-027401
-
- MDL: MFCD00173877
- インチ: 1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3
- InChIKey: MKSWQHOPSDCVMS-UHFFFAOYSA-N
- ほほえんだ: C#CC1C=CC(OCCCCC)=CC=1
計算された属性
- せいみつぶんしりょう: 188.120115g/mol
- ひょうめんでんか: 0
- XLogP3: 4.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 6
- どういたいしつりょう: 188.120115g/mol
- 単一同位体質量: 188.120115g/mol
- 水素結合トポロジー分子極性表面積: 9.2Ų
- 重原子数: 14
- 複雑さ: 181
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色〜グレイイエロー粉末
- 密度みつど: 0.9600
- ゆうかいてん: No data available
- ふってん: 271.1 ℃ at 760 mmHg
- フラッシュポイント: >110℃(230℉)
- 屈折率: 1.527
- PSA: 9.23000
- LogP: 3.23690
- ようかいせい: 水に溶けない。
1-Eth-1-ynyl-4-(pentyloxy)benzene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264; P270; P301+P312+P330; P501
- 危険カテゴリコード: 22
- セキュリティの説明: S24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
1-Eth-1-ynyl-4-(pentyloxy)benzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1-Eth-1-ynyl-4-(pentyloxy)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 228065-1g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 95% | 1g |
£25.00 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N115540-5g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 98% | 5g |
¥200.90 | 2023-09-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015409-1g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 98% | 1g |
¥50 | 2024-05-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015409-5g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 98% | 5g |
¥194 | 2024-05-21 | |
Alichem | A019088296-100g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 98% | 100g |
$652.46 | 2023-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27555-1g |
4-n-Pentyloxyphenylacetylene, 99% |
79887-16-4 | 99% | 1g |
¥893.00 | 2023-03-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NO540-25g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 98% | 25g |
718.0CNY | 2021-08-04 | |
Apollo Scientific | OR21947-100g |
1-eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 99% | 100g |
£414.00 | 2025-02-19 | |
1PlusChem | 1P003EQU-100g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 95% | 100g |
$542.00 | 2024-04-21 | |
A2B Chem LLC | AB58278-25g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 95% | 25g |
$140.00 | 2024-04-19 |
1-Eth-1-ynyl-4-(pentyloxy)benzene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Ammonium chloride Solvents: Water
ごうせいかいろ 3
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
ごうせいかいろ 4
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2 h, 0 °C
1.3 Solvents: Water
2.1 Reagents: Butyllithium , Hexane Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1.5 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
ごうせいかいろ 5
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; overnight, 60 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
ごうせいかいろ 6
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
ごうせいかいろ 7
2.1 Reagents: Triethylamine Catalysts: Cupric acetate , Palladium chloride ; 30 min, rt; overnight, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
1.2 Solvents: Hexane ; rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
ごうせいかいろ 11
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
ごうせいかいろ 12
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
ごうせいかいろ 13
1.2 3.5 h, rt
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide , Water ; 1 h, rt
ごうせいかいろ 14
1.2 Reagents: Sodium nitrite Solvents: Water ; -5 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; overnight, 0 - 5 °C
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water
2.1 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ; 4 h, 50 °C; 50 °C → rt
2.2 Solvents: Hexane ; rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
ごうせいかいろ 15
2.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C
2.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2 h, 0 °C
2.3 Solvents: Water
3.1 Reagents: Butyllithium , Hexane Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1.5 h, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
ごうせいかいろ 16
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 30 min, rt
2.2 3.5 h, rt
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide , Water ; 1 h, rt
1-Eth-1-ynyl-4-(pentyloxy)benzene Raw materials
- Benzene, 1-(2,2-dibromoethenyl)-4-(pentyloxy)-
- Benzene, 1-iodo-4-(pentyloxy)-
- 4-N-Amyloxybromobenzene
- Silane, trimethyl[[4-(pentyloxy)phenyl]ethynyl]-
- 4-(Pentyloxy)benzaldehyde
- ethynyltrimethylsilane
- 4-(pentyloxy)aniline
- 4-Hydroxybenzaldehyde
1-Eth-1-ynyl-4-(pentyloxy)benzene Preparation Products
1-Eth-1-ynyl-4-(pentyloxy)benzene 関連文献
-
Zhi-Wei Xi,Yan He,Li-Qiu Liu,Ying-Chun Wang Org. Biomol. Chem. 2020 18 8089
-
Jing-Xiang Zhang,Mei Pan,Cheng-Yong Su J. Mater. Chem. B 2017 5 4623
1-Eth-1-ynyl-4-(pentyloxy)benzeneに関する追加情報
Chemical Profile of 1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS No. 79887-16-4) and Its Emerging Applications in Modern Research
1-Eth-1-ynyl-4-(pentyloxy)benzene, identified by the chemical abstracts service number 79887-16-4, is a structurally unique aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its ethynyl and pentyloxy substituents, presents a versatile platform for synthetic modifications and functional applications. The presence of a terminal alkyne group and an alkoxy side chain on a benzene core opens up numerous possibilities for further derivatization, making it a valuable intermediate in the development of complex chemical entities.
The synthesis of 1-Eth-1-ynyl-4-(pentyloxy)benzene typically involves multi-step organic transformations, including bromination of the benzene ring followed by Sonogashira coupling to introduce the ethynyl moiety. The subsequent introduction of the pentyloxy group via nucleophilic aromatic substitution or etherification reactions completes the molecular structure. This synthetic route highlights the compound's utility as a building block in medicinal chemistry, where such functionalized aromatics are often employed in drug discovery programs.
In recent years, 1-Eth-1-ynyl-4-(pentyloxy)benzene has been explored for its potential in various chemical applications. One notable area is its use as a precursor in the synthesis of advanced materials, particularly in the development of organic semiconductors and luminescent compounds. The conjugated system provided by the benzene ring, combined with the electron-withdrawing nature of the alkyne group, enhances its electronic properties, making it suitable for optoelectronic devices. Researchers have demonstrated its incorporation into polymer matrices to improve charge transport properties, which is crucial for applications in flexible electronics.
Moreover, the compound's structural features have attracted interest in pharmaceutical research. The ethynyl group serves as a versatile handle for further functionalization, allowing chemists to attach various pharmacophores through cross-coupling reactions such as Suzuki or Heck couplings. This flexibility has enabled the synthesis of novel bioactive molecules targeting diverse therapeutic areas. For instance, derivatives of 1-Eth-1-ynyl-4-(pentyloxy)benzene have been investigated for their potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that certain analogs exhibit promising activity against resistant bacterial strains, underscoring the compound's significance in antibiotic development.
The pentyloxy group also contributes to the compound's pharmacological profile by influencing solubility and metabolic stability. This characteristic is particularly important in drug design, where optimizing physicochemical properties can enhance bioavailability and therapeutic efficacy. Computational modeling studies have been conducted to predict how modifications at this position can modulate binding interactions with biological targets. Such insights are invaluable for rational drug design and can accelerate the discovery of next-generation therapeutics.
Recent advancements in synthetic methodologies have further expanded the utility of 1-Eth-1-ynyl-4-(pentyloxy)benzene. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling techniques, have enabled efficient construction of complex molecular architectures from this precursor. These methods allow for precise control over regiochemistry and stereochemistry, facilitating the preparation of enantiomerically pure compounds with high pharmaceutical relevance. The ability to generate enantiomerically enriched derivatives is critical for developing chiral drugs that exhibit improved selectivity and reduced side effects.
The compound's role in material science extends beyond electronics to include its application in photodynamic therapy (PDT). Researchers have explored its potential as a photosensitizer or photosensitizer precursor due to its ability to absorb light at specific wavelengths and generate reactive oxygen species upon irradiation. This property makes it a candidate for treating localized diseases such as cancerous tumors. Experimental trials have shown that certain derivatives exhibit photocytotoxic effects on cancer cell lines while maintaining low toxicity towards healthy tissues, highlighting their therapeutic promise.
Another emerging area is the use of 1-Eth-1-ynyl-4-(pentyloxy)benzene in supramolecular chemistry and self-assembling systems. The interplay between its aromatic core and functional groups allows for the formation of stable aggregates with unique properties. These supramolecular structures have potential applications in nanotechnology, including drug delivery systems and molecular sensors. By tuning the molecular architecture through appropriate derivatization, scientists can engineer assemblies with tailored functionalities suitable for specific applications.
The environmental impact of using 1-Eth-1-ynyl-4-(pentyloxy)benzene has also been studied to ensure sustainable practices in chemical synthesis. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic processes that employ recyclable catalysts or operate under mild conditions are being prioritized to align with green chemistry principles. Such approaches not only improve efficiency but also contribute to environmental conservation by reducing the ecological footprint of chemical manufacturing.
In conclusion,1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS No. 79887-16-4) represents a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique structural features make it an attractive scaffold for synthetic chemistry, pharmaceutical development, material science, and biomedical research. As our understanding of its properties continues to evolve through innovative research methodologies,this molecule is poised to play an increasingly significant role in advancing scientific knowledge and technological applications worldwide.
79887-16-4 (1-Eth-1-ynyl-4-(pentyloxy)benzene) 関連製品
- 104-32-5(Propamidine)
- 79887-17-5(Benzene,1-ethynyl-4-(hexyloxy)-)
- 103-73-1(ethoxybenzene)
- 100-33-4(4-{5-(4-carbamimidoylphenoxy)pentyloxy}benzene-1-carboximidamide)
- 104-66-5(1,2-Diphenoxyethane)
- 94-86-0(2-Ethoxy-5-(1-propenyl)phenol)
- 79887-15-3(1-Butoxy-4-ethynylbenzene)
- 79887-18-6(Benzene,1-ethynyl-4-(heptyloxy)-)
- 39604-97-2(1-Ethynyl-4-propoxybenzene)
- 100-84-5(Meta-Methylanisole)
